molecular formula C21H20FN3O2 B11190966 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11190966
M. Wt: 365.4 g/mol
InChI Key: DZLGNZAVNUDTBJ-UHFFFAOYSA-N
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Description

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group, a fluorophenyl group, and an oxo group, along with an acetamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate, 3-fluoroaniline, and formamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.

    Substitution Reactions: The ethyl and fluorophenyl groups are introduced through substitution reactions using reagents like ethyl iodide and 3-fluorobenzoyl chloride, respectively. These reactions are typically conducted in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate pyrimidine compound with 3-methylphenylamine and acetic anhydride under mild heating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide
  • 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide

Uniqueness

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both ethyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H20FN3O2/c1-3-17-12-20(27)25(21(24-17)15-7-5-8-16(22)11-15)13-19(26)23-18-9-4-6-14(2)10-18/h4-12H,3,13H2,1-2H3,(H,23,26)

InChI Key

DZLGNZAVNUDTBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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